molecular formula C13H14N2O2 B7866884 [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7866884
M. Wt: 230.26 g/mol
InChI Key: DFUMIAKEVADKIR-UHFFFAOYSA-N
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Description

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound characterized by the presence of a cyano group attached to a benzyl ring, a cyclopropyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the cyano-benzyl intermediate. One common method involves the reaction of 2-cyanobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate [(2-Cyano-benzyl)-cyclopropyl-amino]. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzyl and cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl and benzyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Cyano-benzyl)-methyl-amino]-acetic acid
  • [(2-Cyano-benzyl)-ethyl-amino]-acetic acid
  • [(2-Cyano-benzyl)-propyl-amino]-acetic acid

Uniqueness

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-cyanophenyl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15(9-13(16)17)12-5-6-12/h1-4,12H,5-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUMIAKEVADKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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